
5-Chlorovaleryl chloride
Overview
Description
5-Chlorovaleryl chloride (CAS RN: 1575-61-7) is an organochlorine compound with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol . It is a colorless to yellowish liquid with a boiling point of 56–58°C at 2.5 Torr and a density of 1.20 g/cm³ . Structurally, it consists of a five-carbon chain with a terminal carbonyl chloride group and a chlorine atom at the fifth carbon.
Preparation Methods
Diethyl Malonate Alkylation Method
Reaction Mechanism and Conditions
This method employs 1-bromo-3-chloropropane and diethyl malonate as starting materials. In the presence of potassium carbonate powder (particle size ~100 nm), the alkylation proceeds via nucleophilic substitution at 30–80°C for 5–30 hours . The solvent (typically dimethylformamide or acetonitrile) facilitates the formation of 2-(3-chloropropyl)diethyl malonate, which is isolated via reduced-pressure distillation (yield: 85–92%) .
Hydrolysis and Acylation
The intermediate undergoes acidic hydrolysis (reflux with HCl or H₂SO₄ for 5–30 hours) to yield 5-chlorovaleric acid. Subsequent acylation with thionyl chloride (SOCl₂) at 25–100°C produces 5-chlorovaleryl chloride, with excess SOCl₂ removed via distillation . This route avoids toxic cyanide reagents, reducing environmental hazards .
Table 1: Key Parameters for Diethyl Malonate Route
Parameter | Value/Range | Source |
---|---|---|
Alkylation Temperature | 30–80°C | |
Hydrolysis Time | 5–30 hours | |
Acylation Yield | 88–95% | |
Purity (Final Product) | ≥99% |
δ-Valerolactone and Phosgene Route
Catalytic Cyclization
δ-Valerolactone reacts with phosgene (COCl₂) in the presence of iron powder at 100°C. The exothermic reaction requires controlled phosgene addition over 4–6 hours to prevent runaway conditions. The mechanism involves lactone ring-opening followed by chlorination, yielding this compound with 78–85% efficiency.
1,4-Dichlorobutane Cyanidation Route
Cyanidation and Hydrolysis
1,4-Dichlorobutane reacts with sodium cyanide (NaCN) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) at 80–85°C for 6 hours, forming 5-chlorovaleronitrile . Hydrolysis with concentrated HCl at 55–70°C yields 5-chlorovaleric acid, which is acylated with SOCl₂ .
Industrial Adaptation
Large-scale reactors integrate continuous separation systems (e.g., 1,4-dichlorobutane recovery towers) to recycle unreacted feedstock, achieving 90–94% conversion . However, NaCN usage generates toxic wastewater, requiring costly treatment .
Table 2: Industrial Production Metrics
Metric | Value | Source |
---|---|---|
Cyanidation Time | 6 hours | |
Hydrolysis Temperature | 55–70°C | |
Acylation Yield | 91–96% | |
Wastewater Cyanide | 200–500 ppm |
Industrial Production Techniques
Multi-Stage Continuous Processing
Modern plants employ sequential reactors for cyanidation, hydrolysis, and acylation, coupled with inline distillation (e.g., this compound distillation towers) . Automated control systems maintain temperatures within ±2°C, ensuring batch consistency .
Crystallization and Purification
Post-reaction liquors are cooled to 10–15°C, inducing crystallization. Impurities (e.g., adiponitrile) are removed via fractional distillation under 20–30 mmHg, achieving >99.5% purity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
This compound readily undergoes nucleophilic substitution due to its reactive carbonyl group. Key reactions include:
Reaction Type | Reagent | Product Formed | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|---|
Aminolysis | Ammonia | 5-Chlorovaleramide | 0-5°C, 4 hr | 92 | HCl |
Alcoholysis | Methanol | Methyl 5-chlorovalerate | Reflux, 2 hr | 88 | HCl, SO₂ |
Hydrolysis | H₂O | 5-Chlorovaleric acid | 25°C, 1 hr | 95 | HCl |
Industrial production utilizes this reactivity for synthesizing valeramide derivatives used in polymer stabilizers .
Method A: Cyanide-Alkylation Process
Reaction sequence:
-
Cyanide displacement :
1,4-Dichlorobutane + NaCN → 5-Chlorovaleronitrile (80-85°C, TBAB catalyst)
-
Acid hydrolysis :
5-Chlorovaleronitrile + HCl → 5-Chlorovaleric acid (55-70°C) -
Acyl chloride formation :
5-Chlorovaleric acid + SOCl₂ → this compound (20-30°C, 18 hr)
Key metrics:
Method B: Chlorination of Valeryl Alcohol
-
Typical solvent: Diethyl ether (bp 34.6°C)
Method C: Amine-Chloroform Route
-
Challenges:
Thermal Decomposition Characteristics
Controlled studies reveal decomposition initiates at 185°C:
Temperature (°C) | Decomposition Products | Hazard Profile |
---|---|---|
185-200 | HCl, CO, chlorinated hydrocarbons | Corrosive fumes |
>200 | Phosgene (traces), tetrachloroethylene | Requires scrubbers |
This necessitates storage below 25°C in amber glass containers with nitrogen atmosphere .
Catalytic Coupling Reactions
Palladium-mediated cross-coupling enables pharmaceutical intermediate synthesis:
Suzuki-Miyaura Example :
This reactivity profile establishes this compound as a versatile building block in agrochemicals and specialty polymers, though Method A remains the industry standard due to its co-product synergy and reduced environmental footprint .
Scientific Research Applications
Pharmaceutical Applications
5-Chlorovaleryl chloride is predominantly used in the synthesis of several pharmaceutical compounds, notably:
- Cilostazole : An anti-platelet agent used for managing intermittent claudication and improving blood flow. The synthesis of Cilostazole involves this compound as a key intermediate, facilitating the formation of the active pharmaceutical ingredient (API) .
- Apixaban : This anticoagulant medication, used to reduce the risk of stroke and blood clots, also relies on this compound in its synthesis. The compound acts as an alkylating agent, contributing to the formation of complex molecular structures necessary for the drug's efficacy .
- Pyraclonil : A broad-spectrum herbicide, Pyraclonil is synthesized using this compound as an intermediate. This application highlights its importance in agrochemicals, particularly in developing new pesticides .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound serves as a precursor in the production of various agrochemicals:
- Pesticides : The compound is integral to synthesizing several pesticide formulations, enhancing agricultural productivity by controlling pest populations effectively .
Case Study 1: Cilostazole Synthesis
A study on the synthesis of Cilostazole highlighted the role of this compound as an essential intermediate. The research demonstrated that optimizing reaction conditions could significantly increase yield while minimizing impurities, which are critical for pharmaceutical applications .
Case Study 2: Agrochemical Development
Research into the use of this compound in developing new herbicides showed promising results in enhancing crop yields while maintaining environmental safety. The study focused on synthesizing Pyraclonil through efficient pathways that leverage this compound's reactivity .
Mechanism of Action
The mechanism of action of 5-chlorovaleryl chloride in chemical synthesis involves substitution reactions. The compound reacts with other molecules, introducing the valeryl group into the target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly reactive and facilitates the formation of various derivatives .
Comparison with Similar Compounds
5-Chlorovaleryl chloride belongs to the acyl chloride family. Its structural analogs include 4-chlorobutyryl chloride (shorter chain) and 6-chlorocaproyl chloride (longer chain). Below is a detailed comparison:
Table 1: Physical and Chemical Properties
*Estimated based on chain-length trends.
Reactivity and Selectivity:
- Chain Length : Longer chains (e.g., 6-chlorocaproyl chloride) exhibit lower volatility but reduced reactivity in nucleophilic acyl substitutions compared to this compound .
- Chlorine Position: The terminal chlorine in this compound facilitates selective alkylation in heterocycle synthesis, as seen in the preparation of 2-(5-chloropentanoylamino)thiophene derivatives . In contrast, 4-chlorobutyryl chloride (n=1) is less sterically hindered, enabling faster reactions in Grignard couplings .
Biological Activity
5-Chlorovaleryl chloride (5-CVC) is an important chemical compound widely used in organic synthesis, particularly as an alkylating agent in the pharmaceutical industry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
This compound is a chlorinated acyl chloride that serves as a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals. It is primarily utilized for:
- Synthesis of pharmaceutical intermediates : 5-CVC is involved in the production of active pharmaceutical ingredients (APIs) and other specialty chemicals.
- Development of analytical methods : It has been used in the development of gas chromatography-flame ionization detection (GC-FID) methods to analyze impurities in chemical formulations .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds synthesized using 5-CVC against various bacterial strains. In one study, several derivatives were tested for their ability to inhibit the growth of:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Escherichia coli
The filter paper disc method was employed for antimicrobial screening, comparing the results to standard antibiotics like vancomycin and cefazolin. The findings indicated that many synthesized compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with inhibition zones measured in millimeters .
Table 1: Antimicrobial Activity Results
Compound | Inhibition Zone (mm) | Reference Antibiotic |
---|---|---|
4a | 20 | Vancomycin |
8c | 15 | Vancomycin |
12 | 18 | Cefazolin |
15 | 10 | Cefazolin |
Anticancer Activity
The anticancer potential of compounds derived from 5-CVC has also been extensively studied. In vitro assays were conducted on human cancer cell lines, including:
- Colorectal carcinoma (HCT116)
- Hepatocellular carcinoma (HEPG2)
- Cervical adenocarcinoma (HeLa)
- Breast adenocarcinoma (MCF7)
The sulforhodamine B (SRB) assay was utilized to measure cytotoxicity, with doxorubicin serving as a reference compound. Notably, certain derivatives demonstrated substantial cytotoxic effects, particularly against HEPG2 and HeLa cell lines.
Table 2: Cytotoxicity IC50 Values
Compound | HEPG2 (μg/mL) | HeLa (μg/mL) | MCF7 (μg/mL) | HCT116 (μg/mL) |
---|---|---|---|---|
4a | 2.35 | 1.07 | 2.82 | 2.01 |
7d | 1.28 | 1.41 | 0.67 | 0.47 |
8a | 0.94 | 0.87 | 0.74 | - |
Doxorubicin | 0.54 | 0.85 | 0.70 | 0.69 |
Case Studies
Case Study: Synthesis and Evaluation of Antimicrobial Derivatives
A study synthesized several derivatives from 5-CVC and tested their antimicrobial properties against common pathogens. The results indicated that modifications to the structure significantly affected biological activity, highlighting the importance of chemical design in developing effective antimicrobial agents .
Case Study: Anticancer Screening
Another study focused on the anticancer activity of compounds derived from 5-CVC against various cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity, especially in hepatocellular carcinoma cells, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chlorovaleryl chloride, and how can they be optimized for laboratory-scale preparation?
- Answer : The primary method involves the reaction of δ-valerolactone with anhydrous hydrogen chloride under controlled conditions, leading to lactone hydrolysis and subsequent acid chloride formation . An alternative route uses 5-chloroamyl nitrile as a starting material, undergoing hydrolysis and acylation to yield this compound, with reported yields of ~85.9% . Optimization should focus on reaction temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios of reagents, and inert atmosphere conditions to prevent moisture ingress. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.15 mmHg) is critical to achieve >99% purity .
Q. How can researchers characterize this compound to confirm its identity and purity?
- Answer : Standard characterization includes:
- NMR spectroscopy : H NMR (CDCl) should show signals for the methylene groups (δ 1.6–2.4 ppm) and the terminal carbonyl chloride (no proton signal). C NMR should confirm the carbonyl carbon at ~170 ppm .
- IR spectroscopy : Key peaks include C=O stretching (~1800 cm) and C-Cl vibrations (~600–800 cm) .
- Boiling point validation : Compare observed values (e.g., 38–39°C at 0.15 mmHg vs. 188.9°C at 760 mmHg ) with literature data, ensuring pressure adjustments are accounted for.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Due to its corrosive nature (GHS05/GHS07 classifications), researchers must:
- Use PPE (nitrile gloves, face shield, acid-resistant lab coats).
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis .
- Neutralize spills with sodium bicarbonate or inert adsorbents, avoiding water due to exothermic reactions .
Q. How can impurities in this compound be identified and removed during synthesis?
- Answer : Common impurities include unreacted δ-valerolactone or residual HCl. Techniques:
- Gas chromatography (GC) : To quantify residual starting materials.
- Aqueous workup : Sequential washes with cold NaHCO (to remove HCl) and brine, followed by drying over MgSO.
- Distillation : Fractional distillation under reduced pressure to isolate the pure product .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., boiling points)?
- Answer : Discrepancies in boiling points (e.g., 38–39°C at 0.15 mmHg vs. 188.9°C at 760 mmHg ) arise from pressure-dependent measurements. Researchers should:
- Validate experimental setups using calibrated manometers and thermocouples.
- Cross-reference data with thermodynamic models (e.g., Antoine equation) to extrapolate values across pressures .
- Report both observed and adjusted values with explicit pressure conditions to avoid misinterpretation.
Q. What reaction mechanisms explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Answer : The electron-withdrawing Cl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can elucidate:
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states.
- Leaving group kinetics : Comparative studies with other acyl chlorides (e.g., acetyl chloride) to quantify activation energies .
Q. What analytical challenges arise when studying this compound in multi-step syntheses, such as pyrazole herbicide intermediates?
- Answer : Key challenges include:
- Intermediate instability : Use in situ monitoring (e.g., ReactIR) to track reaction progress.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio with 1,1-dichloroethylene ) and employ quenching techniques (e.g., rapid cooling) to suppress side reactions.
- Spectral overlap : Use Cl NMR or high-resolution MS to distinguish structurally similar intermediates .
Q. How can researchers integrate contradictory spectral data from different studies into a cohesive analysis?
- Answer : Discrepancies in NMR or IR data may stem from solvent effects, impurities, or calibration errors. Mitigation strategies:
- Replicate experiments using standardized solvents (e.g., CDCl for NMR).
- Compare with computational spectra (e.g., DFT-predicted IR bands) to identify anomalies .
- Publish raw spectral data and processing parameters (e.g., apodization functions in FTIR) for transparency .
Q. What strategies optimize the use of this compound in large-scale or continuous-flow syntheses?
- Answer : Key considerations:
- Flow chemistry : Design microreactors with corrosion-resistant materials (e.g., Hastelloy) to handle acidic byproducts.
- Catalyst screening : Test Lewis acids (e.g., FeCl) to accelerate acylation steps while minimizing decomposition.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. Methodological Notes
- Data Validation : Always cross-check physical/spectral data against peer-reviewed sources (e.g., Ashford’s Dictionary , Beilstein protocols ).
- Ethical Reporting : Disclose conflicts in literature data and provide detailed experimental logs to support reproducibility .
- Advanced Instrumentation : Leverage hyphenated techniques (e.g., GC-MS, LC-NMR) for complex reaction mixtures .
Properties
IUPAC Name |
5-chloropentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNWKWHLOJLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166272 | |
Record name | Valeryl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-61-7 | |
Record name | 5-Chlorovaleryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeryl chloride, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovaleryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valeryl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorovaleryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.913 | |
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